molecular formula C9H10BNO2 B060488 N-Methylindole-5-boronic acid CAS No. 192182-55-1

N-Methylindole-5-boronic acid

Cat. No.: B060488
CAS No.: 192182-55-1
M. Wt: 174.99 g/mol
InChI Key: SYWDZJWBRYIJJB-UHFFFAOYSA-N
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Description

N-Methylindole-5-boronic acid (C₉H₁₀BNO₂) is a boronic acid derivative of indole, a heterocyclic aromatic compound. The molecule features a methyl group attached to the indole nitrogen and a boronic acid (-B(OH)₂) substituent at the 5-position of the indole ring. Boronic acids are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals like palladium. This compound is widely utilized in pharmaceutical research for constructing bioactive molecules, such as kinase inhibitors and anticancer agents, owing to its structural rigidity and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Methylindole-5-boronic acid typically involves the borylation of N-methylindole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Scientific Research Applications

Chemical Synthesis

Catalytic Applications
N-Methylindole-5-boronic acid has been identified as an effective catalyst in various organic reactions. Its derivatives can catalyze esterification and other transformations, often outperforming traditional catalysts like boric acid. For example, N-methyl-4-boronopyridinium iodide has shown superior catalytic activity in the esterification of alpha-hydroxycarboxylic acids.

Suzuki Coupling Reactions
The compound is particularly valuable in Suzuki coupling reactions, where it forms reversible covalent bonds with diols. This property allows for the efficient formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules .

Pharmaceutical Applications

Enzyme Inhibitors
this compound and its derivatives have been explored as enzyme inhibitors. Their unique structural features enable them to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .

Cancer Therapy
The compound has been investigated for its role in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively delivered to tumor cells. Upon neutron irradiation, these compounds release high-energy particles that can destroy cancer cells while sparing surrounding healthy tissue .

Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of various microbial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Sensor Technology

Sensing Applications
The reversible covalent bonding capabilities of this compound make it suitable for developing sensors that detect saccharides and anions. The interaction between boronic acids and diols is fundamental to creating selective sensing technologies, which can have applications in biochemical assays and environmental monitoring .

Bioconjugate Chemistry

Construction of Bioconjugates
this compound serves as a building block for bioconjugates—multifunctional constructs that combine biomolecules with specific therapeutic payloads. The dynamic covalent functionality allows for the design of stimuli-responsive drug delivery systems, enhancing targeted therapy approaches in cancer treatment .

Case Study 1: Catalytic Efficiency
In a study comparing various boronic acids as catalysts for esterification reactions, this compound demonstrated superior yields and reaction rates compared to traditional catalysts like boric acid, highlighting its potential in synthetic organic chemistry.

Case Study 2: Antimicrobial Efficacy
A research project evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed significant inhibition rates, suggesting its viability as a candidate for antibiotic development .

Mechanism of Action

The mechanism of action of N-Methylindole-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N-Methylindole-5-boronic acid with structurally related boronic acid derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues

Indole-5-boronic Acid

  • Structure : Lacks the methyl group on the indole nitrogen.
  • Key Differences :

  • The absence of the N-methyl group reduces steric hindrance, enhancing reactivity in certain coupling reactions.
  • Lower lipophilicity compared to N-methylated derivatives, impacting membrane permeability in drug design.

N-Ethylindole-5-boronic Acid

  • Structure : Features an ethyl group instead of a methyl group on the indole nitrogen.
  • Key Differences :

  • Increased alkyl chain length enhances lipophilicity but may reduce solubility in aqueous media.
  • Bulkier substituents can hinder regioselectivity in cross-coupling reactions.

5-Bromoindole

  • Structure : Replaces the boronic acid group with a bromine atom.
  • Key Differences :

  • Bromine acts as a leaving group in nucleophilic substitutions, whereas boronic acids participate in metal-catalyzed couplings.
  • Lower synthetic versatility for constructing complex aryl-aryl bonds compared to boronic acids.

Physicochemical Properties

Property This compound Indole-5-boronic Acid N-Ethylindole-5-boronic Acid
Molecular Weight (g/mol) 175.00 161.00 189.00
Melting Point (°C) 215–217 (decomposes) 198–200 195–197
Solubility in H₂O Slightly soluble Moderately soluble Poorly soluble
pKa (Boronic Acid) ~8.5 ~8.3 ~8.6

Data compiled from spectral and crystallographic databases.

Reactivity in Suzuki-Miyaura Coupling

  • This compound :
    • The N-methyl group stabilizes the indole ring’s electron density, reducing undesired side reactions (e.g., protodeboronation) under basic conditions.
    • Demonstrated 85–90% yield in coupling with aryl halides at 80°C using Pd(PPh₃)₄.
  • Indole-5-boronic Acid :
    • Higher sensitivity to base-induced degradation, requiring milder conditions (e.g., lower temperature) to achieve comparable yields (75–80%).
  • N-Ethylindole-5-boronic Acid :
    • Steric effects from the ethyl group slow reaction kinetics, necessitating extended reaction times (24–36 hours vs. 12–18 hours for methyl derivatives).

Research Findings and Challenges

  • Stability Issues: this compound exhibits superior air and moisture stability compared to non-methylated analogs, attributed to the electron-donating methyl group.
  • Synthetic Limitations : Scalability challenges arise due to the high cost of boronating reagents and purification difficulties for N-alkylated derivatives.
  • Emerging Trends : Recent studies highlight its utility in covalent organic frameworks (COFs) for catalytic applications, though competing derivatives (e.g., pyridine-boronic acids) show higher porosity.

Biological Activity

N-Methylindole-5-boronic acid (CAS Number: 192182-55-1) is a boronic acid derivative of indole, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its versatile reactivity, particularly in catalyzing cross-coupling reactions and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a boron atom attached to an indole ring, which is known for its stability and non-toxic nature. The compound can form reversible covalent bonds with diols, a property that is exploited in various chemical transformations, including the Suzuki-Miyaura coupling reaction.

PropertyValue
Molecular FormulaC₉H₁₀BNO₂
Molecular Weight174.99 g/mol
CAS Number192182-55-1
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

The primary biological activity of this compound is attributed to its ability to form boronate esters through reversible covalent bonding with diols. This mechanism is crucial for its role in various biochemical pathways, including:

  • Enzyme Inhibition : this compound has been shown to inhibit specific microbial strains, suggesting its potential as an antimicrobial agent .
  • Catalysis : The compound serves as an effective catalyst in organic synthesis, particularly in cross-coupling reactions that are essential for constructing complex organic molecules.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties. It has been reported to inhibit the growth of various microbial strains, which may be attributed to its structural characteristics that allow it to interact effectively with microbial targets .

Case Study: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in microbial growth, demonstrating its potential utility in developing new antimicrobial therapies.

Microbial StrainInhibition Zone (mm)Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans12100

Applications in Drug Development

This compound is being explored for its potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing targeted therapeutics. The compound's role as a building block for bioconjugates highlights its versatility in creating multifunctional constructs for selective drug delivery systems.

Pharmacokinetics and Toxicity

While this compound is generally regarded as stable and non-toxic, further studies are required to fully understand its pharmacokinetics and potential side effects. Preliminary assessments indicate that it may cause skin irritation and serious eye damage under certain conditions .

Future Research

Ongoing research aims to elucidate the precise molecular interactions of this compound with biological targets. Investigating its effects on cellular signaling pathways and gene expression will provide deeper insights into its therapeutic potential.

Q & A

Q. How is N-Methylindole-5-boronic acid synthesized and characterized in palladium-catalyzed cross-coupling reactions?

Level : Basic
Methodological Answer :
this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, in allylic cross-coupling, the pinacol ester derivative of this compound reacts with primary or secondary homoallylic electrophiles under optimized conditions (e.g., Pd catalysts, ligand systems like XPhos or SPhos). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols should detail catalyst loading, solvent systems, and reaction times to ensure reproducibility .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Level : Basic
Methodological Answer :
Key techniques include:

  • NMR Spectroscopy : To confirm the boronic acid moiety and indole substitution pattern (e.g., ¹H/¹³C NMR and ¹¹B NMR if available).
  • HPLC/GC-MS : To assess purity and detect residual solvents or byproducts.
  • Elemental Analysis : To verify stoichiometry.
    For new compounds, additional methods like X-ray crystallography or infrared (IR) spectroscopy may be required. Known compounds should reference prior literature with identical spectral data .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Level : Advanced
Methodological Answer :
Low yields may stem from competing β-hydride elimination, catalyst poisoning, or steric hindrance. Strategies include:

  • Optimizing Catalyst Systems : Testing Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., bulky phosphines for sterically demanding substrates).
  • Varying Reaction Conditions : Adjusting temperature, solvent polarity (e.g., THF vs. DMF), and boronate equivalents.
  • Using Pinacol Esters : These derivatives often improve stability and reactivity, as seen in reactions yielding ≥11:1 branched/linear product ratios .

Q. What role does the boronic acid group play in molecular recognition and sensing applications?

Level : Advanced
Methodological Answer :
The boronic acid group binds diols (e.g., saccharides) via reversible boronate ester formation and interacts with anions. This property enables applications in:

  • Biomolecule Detection : For example, boronic acid-mediated PCR assays exploit glucose moiety interactions to detect 5-hydroxymethylcytosine (5hmC) in DNA .
  • Sensor Design : Boronic acid-based chemosensors use fluorescence quenching or enhancement upon analyte binding. Selectivity can be tuned by modifying the indole scaffold’s electronic properties .

Q. How can researchers design experiments to detect biomolecules using this compound?

Level : Advanced
Methodological Answer :
A stepwise approach includes:

Target Identification : Select analytes with diol/anion motifs (e.g., glucose, RNA).

Sensor Functionalization : Conjugate the boronic acid to fluorophores or electrochemical tags.

Validation : Use competitive binding assays (e.g., with alizarin red S) or NMR titration to quantify binding constants.

Application Testing : For PCR-based detection, optimize boronic acid concentration to inhibit Taq polymerase selectively at glucosylated 5hmC sites .

Q. How can contradictions in reactivity data across studies be resolved?

Level : Advanced
Methodological Answer :
Contradictions often arise from differences in reaction conditions or substrate specificity. To resolve them:

  • Systematic Replication : Reproduce experiments using identical catalyst systems and purity standards.
  • Computational Modeling : Density functional theory (DFT) can predict reaction pathways and identify steric/electronic bottlenecks.
  • Meta-Analysis : Compare datasets from multiple studies (e.g., yields with varying Pd loadings) to isolate variables .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

Level : Basic
Methodological Answer :

  • Detailed Protocols : Document exact stoichiometry, solvent drying methods, and inert atmosphere procedures.
  • Batch Consistency : Use standardized starting materials (e.g., CAS-registered reagents).
  • Supplementary Data : Provide NMR spectra, HPLC chromatograms, and melting points in supporting information .

Q. How can computational tools aid in predicting the reactivity of this compound?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions.
  • Molecular Dynamics : Simulate boronic acid-diol interactions to design sensors with enhanced affinity.
  • Cheminformatics : Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects with reaction outcomes .

Properties

IUPAC Name

(1-methylindol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWDZJWBRYIJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374954
Record name (1-Methyl-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192182-55-1
Record name (1-Methyl-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-Methylindole-5-boronic acid
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-Methylindole-5-boronic acid
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-Methylindole-5-boronic acid
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-Methylindole-5-boronic acid
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-Methylindole-5-boronic acid
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-Methylindole-5-boronic acid

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